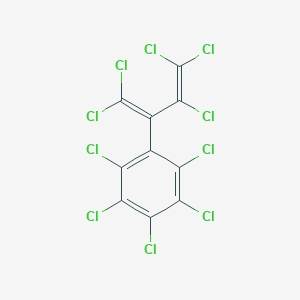
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene is a highly chlorinated organic compound It is known for its complex structure, which includes multiple chlorine atoms attached to a benzene ring and a butadiene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the reaction of benzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. This process results in the formation of pentachlorobenzene, which can then undergo further chlorination to introduce the butadiene moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the selective chlorination of the benzene ring and the butadiene moiety. The use of high-purity reagents and advanced catalytic systems is essential to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially dechlorinated derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying the effects of chlorinated organic compounds on human health.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect oxidative stress and cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: A simpler chlorinated benzene derivative with similar chemical properties.
1,1,3,4,4-Pentachloro-1,3-butadiene: A related compound with a similar butadiene moiety.
2,3,4,5,6-Pentachlorobiphenyl: A biphenyl derivative with multiple chlorine atoms.
Uniqueness
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene is unique due to its combination of a highly chlorinated benzene ring and a chlorinated butadiene moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
100571-08-2 |
|---|---|
Fórmula molecular |
C10Cl10 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene |
InChI |
InChI=1S/C10Cl10/c11-3-1(2(9(17)18)5(13)10(19)20)4(12)7(15)8(16)6(3)14 |
Clave InChI |
GEYODUIQFDSFDK-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)C(=C(Cl)Cl)Cl |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)C(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(4-Hydroxyphenyl)imino]-1-phenylethan-1-one](/img/structure/B3044853.png)
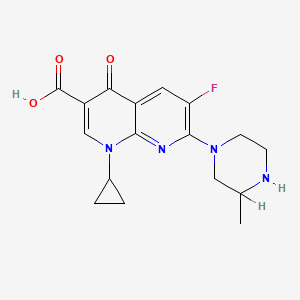
![Piperazine, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-propyl-](/img/structure/B3044858.png)
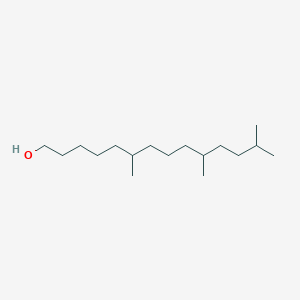
![Benzothiazolium, 3-[2-oxo-2-(2-propenyloxy)ethyl]-, bromide](/img/structure/B3044860.png)
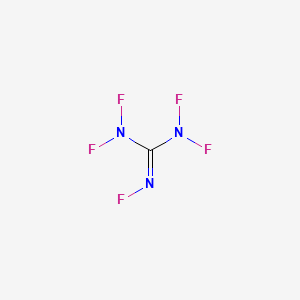
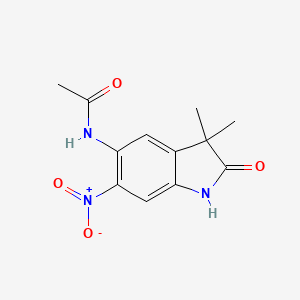
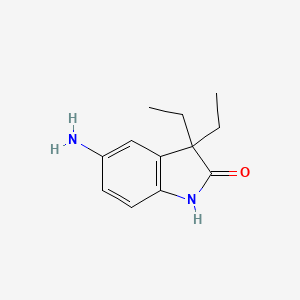
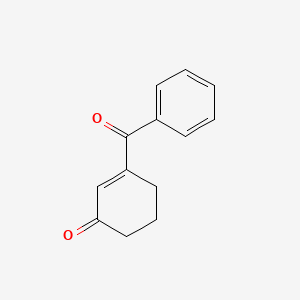

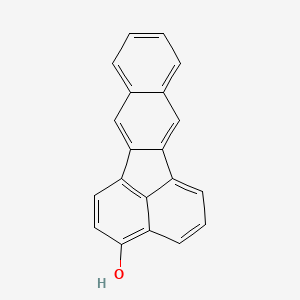
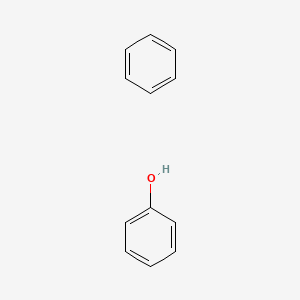

![1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-](/img/structure/B3044874.png)
